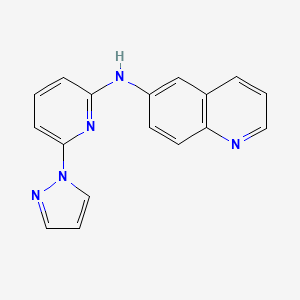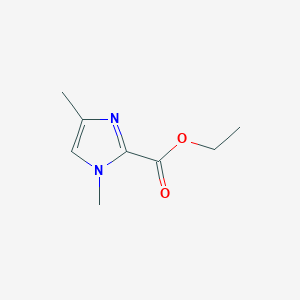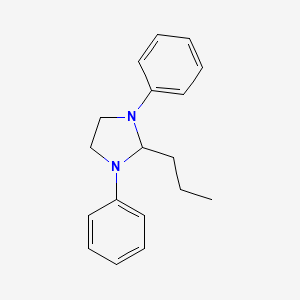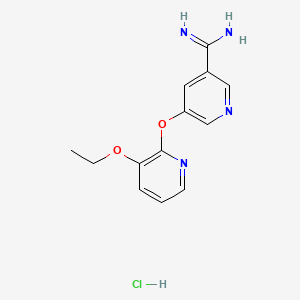
Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester is a chemical compound with the molecular formula C11H13ClO3. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a propionic acid moiety linked to a p-chlorophenoxy group through an ethyl ester linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(p-chlorophenoxy)-, ethyl ester typically involves the esterification of 3-(p-chlorophenoxy)propionic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and solvents that are easily recoverable and reusable is also common in industrial processes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(p-chlorophenoxy)propionic acid.
Reduction: 3-(p-chlorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of propionic acid, 3-(p-chlorophenoxy)-, ethyl ester involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound targets the auxin receptors and disrupts normal cellular processes, leading to the herbicidal effect .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop
- Dicamba
Uniqueness
Propionic acid, 3-(p-chlorophenoxy)-, ethyl ester is unique due to its specific structure, which allows it to act as a selective herbicide. Unlike some other herbicides, it
Propiedades
Número CAS |
67829-74-7 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
ethyl 3-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Clave InChI |
PJEFUCKPZXOCIV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCOC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)






